(3Z)-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOLE
Overview
Description
3-Benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is an organic compound with the molecular formula C22H17N3O6S It is characterized by its complex structure, which includes benzylidene, sulfonyl, and dinitro groups attached to an indoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor.
Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction with benzaldehyde.
Sulfonylation: The sulfonyl group is added using a sulfonyl chloride reagent under basic conditions.
Nitration: The dinitro groups are introduced through a nitration reaction using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indoline derivatives.
Scientific Research Applications
3-Benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (3Z)-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
3-Benzylidene-1-[(4-methylphenyl)sulfonyl]-4-nitroindoline: Similar structure but with one less nitro group.
3-Benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-diaminoindoline: Similar structure but with amino groups instead of nitro groups.
Uniqueness
3-Benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is unique due to the presence of both benzylidene and dinitro groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3Z)-3-benzylidene-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S/c1-15-7-9-19(10-8-15)32(30,31)23-14-17(11-16-5-3-2-4-6-16)22-20(23)12-18(24(26)27)13-21(22)25(28)29/h2-13H,14H2,1H3/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXOOXKWYGZUDI-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=CC=C3)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=CC=C3)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.